molecular formula C19H23ClN4O3 B1417683 tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1235407-36-9

tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B1417683
CAS No.: 1235407-36-9
M. Wt: 390.9 g/mol
InChI Key: GJBKSHZYWGUBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate: is a synthetic organic compound that features a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyrimidine moiety, along with a chlorinated hydroxyphenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorinated Hydroxyphenyl Group: This step involves the chlorination of a hydroxyphenyl precursor, followed by its coupling with the pyrimidine core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The nitro or carbonyl groups, if present, can be reduced to amines or alcohols, respectively.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while nucleophilic substitution of the chlorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Studies may focus on its effects on cellular processes, enzyme activity, and receptor binding.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-4-yl)piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate may exhibit unique properties due to the specific positioning of functional groups and the nature of the pyrimidine ring

Properties

IUPAC Name

tert-butyl 4-[4-(5-chloro-2-hydroxyphenyl)pyrimidin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-19(2,3)27-18(26)24-10-8-23(9-11-24)17-21-7-6-15(22-17)14-12-13(20)4-5-16(14)25/h4-7,12,25H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBKSHZYWGUBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123583
Record name 1,1-Dimethylethyl 4-[4-(5-chloro-2-hydroxyphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235407-36-9
Record name 1,1-Dimethylethyl 4-[4-(5-chloro-2-hydroxyphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235407-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[4-(5-chloro-2-hydroxyphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tert-Butyl piperazine-1-carboxylate (24.0 mg, 0.125 mmol) was added to a mixture of 4-chloro-2-(2-chloropyrimidin-4-yl)phenol (Preparation 874, 30.1 mg, 0.125 mmol), and triethylamine (61.2 uL, 0.437 mmol) in isopropyl alcohol (0.2 mL, 3 mmol). The reaction mixture was stirred at ambient temperature. After 18 hours, LC/MS analysis indicated the reaction was not complete. The reaction mixture was heated 30 minutes at 70° C. then cooled to ambient temperature. The reaction mixture was diluted with ethyl acetate, washed with water then brine, dried over sodium sulfate, filtered, and concentrated to give the product as a light brown paste (50 mg, 100%).
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
30.1 mg
Type
reactant
Reaction Step One
Quantity
61.2 μL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

tert-Butyl piperazine-1-carboxylate (24.0 mg, 0.13 mmol) was added to a mixture of 4-chloro-2-(2-chloropyrimidin-4-yl)phenol (Preparation 1, 30.1 mg, 0.13 mmol), and triethylamine (61.2 uL, 0.44 mmol) in isopropyl alcohol (0.2 mL). The reaction mixture was stirred at ambient temperature. After 18 hours, LCMS analysis indicated the reaction was not complete. The reaction mixture was heated for 30 minutes at 70° C. then cooled to ambient temperature. The reaction mixture was diluted with ethyl acetate, washed with water then brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the title compound as a light brown paste (50 mg).
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
30.1 mg
Type
reactant
Reaction Step One
Quantity
61.2 μL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.